

An In-depth Technical Guide to 4-(Decyloxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(Decyloxy)benzoic acid

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IUPAC Name: 4-(Decyloxy)benzoic acid

Synonyms: 4-decoxybenzoic acid, p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[1][2]

CAS Number: 5519-23-3[1][2]

This technical guide provides a comprehensive overview of **4-(Decyloxy)benzoic acid**, a long-chain alkoxy derivative of benzoic acid. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific literature.

Physicochemical Data

A summary of the key physicochemical properties of **4-(Decyloxy)benzoic acid** is presented in Table 1. This data is crucial for its handling, formulation, and application in research and development.

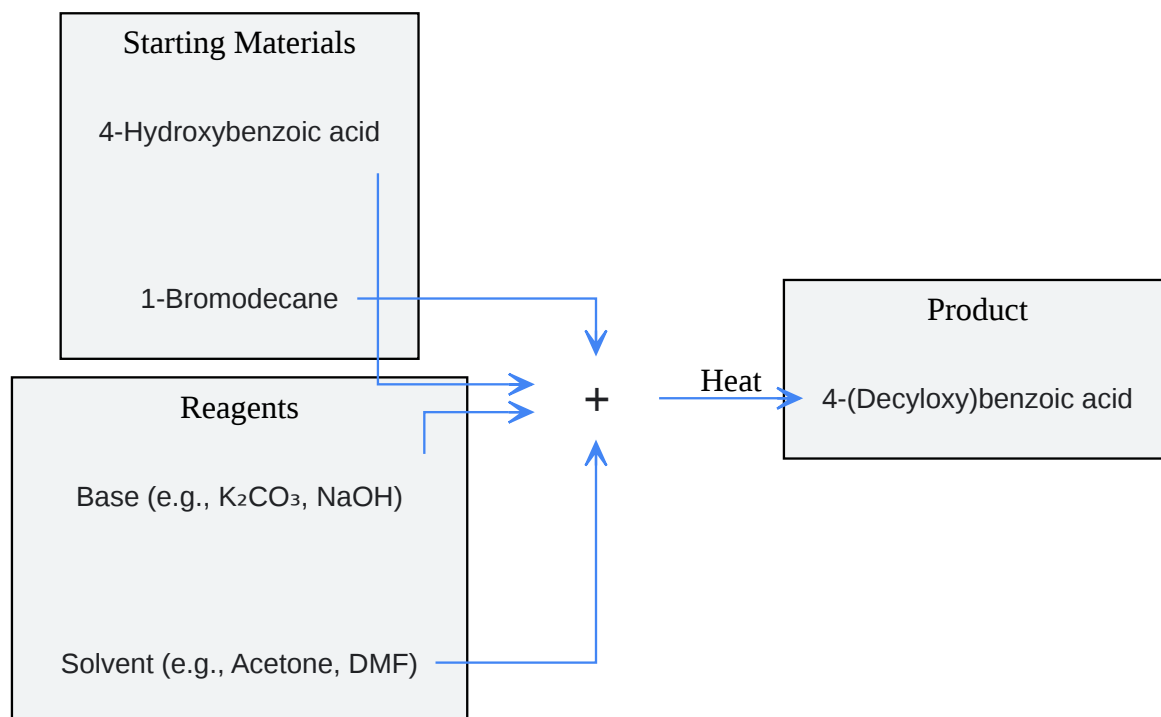
Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O ₃	PubChem[2]
Molecular Weight	278.39 g/mol	Cheméo[3]
Melting Point	94-143 °C	ChemicalBook[4]
Boiling Point (Predicted)	403.6 ± 18.0 °C	ChemicalBook[4]
Density (Predicted)	1.014 ± 0.06 g/cm ³	ChemicalBook[4]
Water Solubility	Low	Inferred from structure
pKa (Predicted)	4.48 ± 0.10	ChemicalBook[4]
LogP (Octanol/Water Partition Coefficient)	4.904 (Crippen Calculated)	Cheméo[3]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

4-(Decyloxy)benzoic acid can be synthesized via a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **4-(Decyloxy)benzoic acid**.

Detailed Protocol:

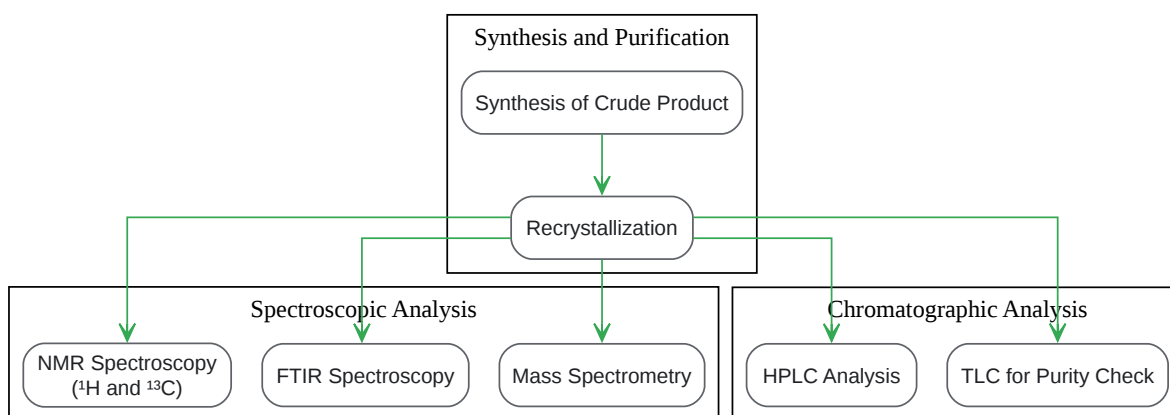
- **Deprotonation:** In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- **Add a slight molar excess of a base,** such as anhydrous potassium carbonate (K_2CO_3) or sodium hydroxide (NaOH), to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.
- **Nucleophilic Substitution:** To the stirred suspension, add a stoichiometric equivalent of 1-bromodecane.
- **Heat the reaction mixture to reflux and maintain it for several hours.** The reaction progress can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base.
- Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the crude **4-(Decyloxy)benzoic acid**.
- Purification: Collect the precipitate by vacuum filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Characterization

The identity and purity of synthesized **4-(Decyloxy)benzoic acid** can be confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization:



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Figure 2: Workflow for the characterization of **4-(Decyloxy)benzoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the decyloxy chain, and the terminal methyl group. The chemical shifts and coupling patterns provide definitive structural information.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the aliphatic decyloxy chain.^[5]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
 - A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm^{-1}).
 - A strong C=O stretching band for the carboxylic acid carbonyl group (around 1680-1710 cm^{-1}).
 - C-O stretching bands for the ether linkage and the carboxylic acid.
 - C-H stretching bands for the aromatic and aliphatic portions of the molecule.^{[6][7]}
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed at an m/z corresponding to the molecular weight of **4-(Decyloxy)benzoic acid**.^[1]
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can be developed to separate the product from any starting materials or byproducts.

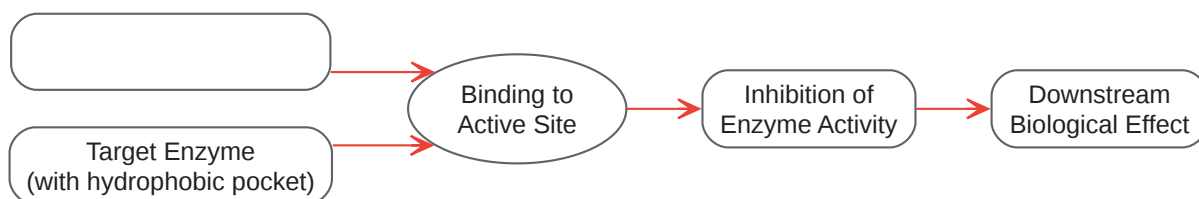
Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of **4-(Decyloxy)benzoic acid** is limited, the broader class of 4-alkoxybenzoic acids and other benzoic acid derivatives has been investigated for various pharmacological effects. This section explores the potential biological relevance of **4-(Decyloxy)benzoic acid** based on the activities of structurally related compounds.

Enzyme Inhibition

Structurally similar 4-alkoxybenzoic acids have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of *Trypanosoma brucei*.^{[8][9]} The long alkoxy chain of these compounds plays a significant role in their binding to the enzyme's active site. This suggests that **4-(Decyloxy)benzoic acid** could potentially be investigated as an inhibitor for enzymes with hydrophobic binding pockets.

Potential Mechanism of Enzyme Inhibition:



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Figure 3: A logical diagram illustrating the potential mechanism of enzyme inhibition.

Cytotoxic and Anti-inflammatory Activities

Benzoic acid and its derivatives have been reported to possess cytotoxic effects against various cancer cell lines.^{[10][11]} The mechanism of action often involves the disruption of cellular membranes and inhibition of key metabolic enzymes. Furthermore, some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. The lipophilic

nature of the decyloxy chain in **4-(Decyloxy)benzoic acid** may enhance its ability to penetrate cell membranes, potentially influencing its cytotoxic or anti-inflammatory efficacy.

Further research is required to elucidate the specific biological activities and the underlying signaling pathways modulated by **4-(Decyloxy)benzoic acid**. In vitro assays, such as cytotoxicity screening against a panel of cancer cell lines and anti-inflammatory assays, would be the initial steps in exploring its therapeutic potential.

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